![molecular formula C10H10N4S2 B14705907 Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis- CAS No. 15018-76-5](/img/structure/B14705907.png)
Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- is a heterocyclic compound containing two pyrimidine rings connected by a 1,2-ethanediyl bridge with sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents. One common method is the reaction of 2-chloropyrimidine with 1,2-ethanedithiol under basic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and complexes.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- involves its interaction with various molecular targets. The sulfur atoms in the compound can form coordination bonds with metal ions, leading to the formation of metal-organic complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity . The pyrimidine rings can also interact with nucleic acids and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2,2’-[methylenebis(thio)]bis-: Similar structure but with a methylene bridge instead of an ethanediyl bridge.
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis[5-methyl-1,3,4-thiadiazole]: Contains additional thiadiazole rings.
Uniqueness
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- is unique due to its specific structural arrangement, which allows for versatile chemical reactivity and potential applications in various fields. The presence of both pyrimidine rings and sulfur atoms provides opportunities for diverse interactions and functionalities.
Properties
CAS No. |
15018-76-5 |
|---|---|
Molecular Formula |
C10H10N4S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-(2-pyrimidin-2-ylsulfanylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H10N4S2/c1-3-11-9(12-4-1)15-7-8-16-10-13-5-2-6-14-10/h1-6H,7-8H2 |
InChI Key |
FXZZLYIRPHBZGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCCSC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


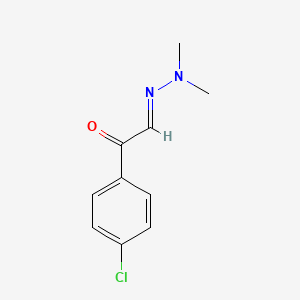
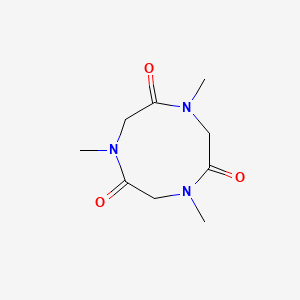

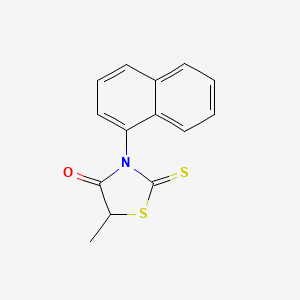
![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
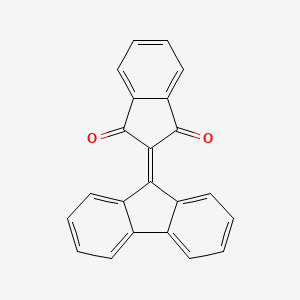
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)


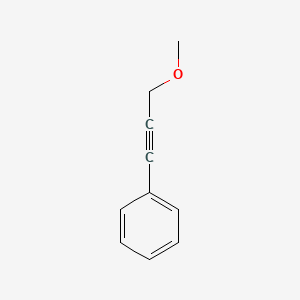
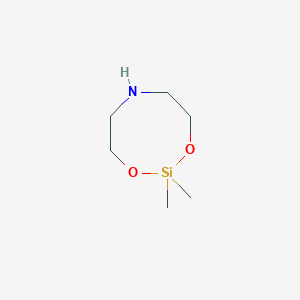
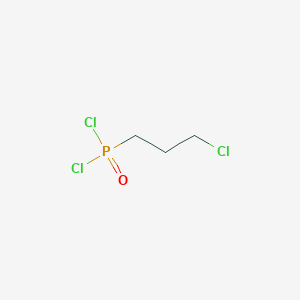
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
